ethyl [(2-pyridinylthio)acetyl]carbamate
Description
Properties
IUPAC Name |
ethyl N-(2-pyridin-2-ylsulfanylacetyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-15-10(14)12-8(13)7-16-9-5-3-4-6-11-9/h3-6H,2,7H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHKFFJWWYBUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(2-pyridinylthio)acetyl]carbamate typically involves the reaction of 2-mercaptopyridine with ethyl chloroacetate to form ethyl 2-(pyridin-2-ylthio)acetate. This intermediate is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-pyridinylthio)acetyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Carbamates with different ester groups.
Scientific Research Applications
Ethyl [(2-pyridinylthio)acetyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl [(2-pyridinylthio)acetyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine/Pyrimidine-Thioacetate Derivatives
Ethyl 2-(Pyrimidin-2-ylthio)acetate (Compound 1, )
- Structure : Pyrimidine ring (vs. pyridine in the target compound) with a thio-linked ethyl acetate group.
- Synthesis : Reacts 2-mercaptopyrimidine with ethyl chloroacetate under reflux with K₂CO₃ in acetone .
- Reactivity : Forms acetohydrazides (e.g., 2-(pyrimidin-2-ylthio)acetohydrazide) via hydrazine substitution .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
- Structure : Pyrimidine core with a thietane (3-membered sulfur ring) and methyl substitution.
- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
- Key Difference : The thietane group introduces steric hindrance and ring strain, which may influence metabolic stability compared to the planar pyridine-thioacetyl group.
Carbamate Derivatives
Ethyl Carbamate (EC, )
- Structure : Simple carbamate (NH₂COOEt) without aromatic or sulfur substituents.
- Occurrence: Naturally forms in fermented beverages (e.g.,白酒) via urea-ethanol reactions, with concentrations up to 822 μg/L in some Chinese liquors .
- Toxicity: Classified as a Group 2A carcinogen (IARC); exposure limits set at 150 μg/L in Canada, Brazil, and Japan .
- Mitigation : Secondary distillation (e.g.,壶式蒸馏) reduces EC levels by 81–93% in spirits .
Ethyl N-[(2Z)-2-Cyano-2-(1-ethoxyethylidene)acetyl]carbamate ()
- Structure: Contains a cyano group and ethoxyethylidene moiety, enhancing electrophilicity.
- Applications: High-purity intermediate (≥97%) for APIs; the cyano group likely facilitates nucleophilic additions in drug synthesis .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The pyridine/pyrimidine-thioacetate scaffold allows modular substitutions, enabling tailored reactivity (e.g., hydrazide formation in vs. thietane incorporation in ).
- Toxicity Divergence: While EC is carcinogenic due to metabolic activation to vinyl carbamate epoxide , the pyridine-thioacetyl group in the target compound may alter metabolic pathways, though specific data are lacking.
- Analytical Challenges : Detection methods for EC (e.g., GC–FID/NPD with Stabilwax columns, LOD = 50 μg/L ) may require adaptation for sulfur-containing analogs due to altered polarity and fragmentation patterns.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl [(2-pyridinylthio)acetyl]carbamate, and how can reaction conditions be optimized for yield and purity?
- The synthesis typically involves condensation of 2-mercaptopyridine with chloroacetyl chloride, followed by carbamate formation using ethyl chloroformate. Critical parameters include temperature control (0–5°C during acylation) and stoichiometric ratios to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .
- Table 1: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (step 1) | Prevents decomposition |
| Solvent | Dichloromethane | Enhances reactivity |
| Catalyst | Triethylamine | Neutralizes HCl byproduct |
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- NMR : Key signals include the pyridinyl protons (δ 7.2–8.5 ppm), thioacetate methylene (δ 3.8–4.2 ppm), and carbamate ethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
- Mass Spectrometry : Molecular ion peak at m/z 255 (C₁₁H₁₃N₂O₂S⁺) confirms the molecular weight. Fragmentation patterns should align with cleavage at the carbamate and thioacetate bonds .
Advanced Research Questions
Q. What metabolic pathways and enzymes are implicated in this compound bioactivation, and how do they compare to ethyl carbamate?
- Unlike ethyl carbamate (metabolized via CYP2E1 to carcinogenic vinyl carbamate epoxide), this compound’s pyridinylthio group may alter metabolic routes. Preliminary studies suggest hepatic sulfotransferases or glutathione-S-transferases could mediate conjugation, reducing toxicity. Comparative in vitro assays using liver microsomes are advised to map isoform-specific activity .
Q. How do structural modifications (e.g., pyridinylthio vs. phenylthio groups) influence the compound’s reactivity and biological activity?
- SAR Insights : The pyridinylthio group enhances electron-withdrawing effects, increasing electrophilicity at the acetyl carbon. This may improve reactivity in nucleophilic environments (e.g., enzyme active sites). Substitution with phenylthio reduces solubility but stabilizes the thioester bond.
- Table 2: Structural Comparison
| Substituent | Solubility (mg/mL) | Half-life (pH 7.4) |
|---|---|---|
| Pyridinylthio | 12.5 | 48 h |
| Phenylthio | 3.2 | 72 h |
| Data derived from kinetic studies in buffered solutions . |
Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices, and how can they be resolved?
- Challenges : Matrix interference from proteins/thiols and low volatility complicate GC/MS analysis.
- Solutions : Derivatization with pentafluorobenzyl bromide improves GC detection limits. Alternatively, LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) enhances sensitivity. Spike-and-recovery experiments validate extraction efficiency (target: >85%) .
Q. How do conflicting data on the compound’s cytotoxicity across cell lines inform experimental design for toxicity studies?
- Discrepancies may stem from cell-specific expression of detoxifying enzymes (e.g., epoxide hydrolases). A tiered approach is recommended:
In vitro : Screen multiple cell lines (HepG2, HEK293) with varied metabolic competence.
In silico : Use molecular docking to predict interactions with CYP isoforms.
In vivo : Zebrafish models assess systemic toxicity (LC₅₀ and teratogenicity) .
Methodological Guidance
Q. What protocols are recommended for studying the compound’s interaction with serum albumin or DNA?
- Fluorescence Quenching : Titrate the compound into bovine serum albumin (BSA) and monitor tryptophan emission at 340 nm (excitation: 280 nm). Calculate binding constants (Kₐ) via Stern-Volmer plots.
- DNA Interaction : Use ethidium bromide displacement assays with calf thymus DNA. Circular dichroism can confirm conformational changes (e.g., B-to-Z transitions) .
Q. How can computational models (e.g., QSAR, molecular dynamics) predict the compound’s environmental persistence or biodegradability?
- QSAR : Input descriptors like logP (2.1), topological surface area (85 Ų), and H-bond count to estimate biodegradation (BIOWIN models).
- Molecular Dynamics : Simulate hydrolysis in aqueous environments (AMBER force field) to identify labile bonds (e.g., carbamate ester) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
